molecular formula C18H25NOS B1614041 Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone CAS No. 898782-58-6

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1614041
CAS No.: 898782-58-6
M. Wt: 303.5 g/mol
InChI Key: FSNZMOXMVWQFIM-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H27NOS It is known for its unique structure, which includes a cyclohexyl group, a thiomorpholine ring, and a phenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclohexyl ketone with thiomorpholine and a phenyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl ketone moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-(morpholinomethyl)phenyl ketone
  • Cyclohexyl 2-(piperidinomethyl)phenyl ketone
  • Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Uniqueness

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

cyclohexyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNZMOXMVWQFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643850
Record name Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-58-6
Record name Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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